Chemical structure and properties of Tert-butyl 2,6-dioxomorpholine-4-carboxylate
Chemical structure and properties of Tert-butyl 2,6-dioxomorpholine-4-carboxylate
[label="Aminolysis
Engineering Bioconjugates and Prodrugs: A Technical Guide to tert-Butyl 2,6-dioxomorpholine-4-carboxylate
Executive Summary
In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the selection of bifunctional linkers dictates the efficiency, yield, and scalability of drug development workflows. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks caused by poor linker regioselectivity or premature degradation. Tert-butyl 2,6-dioxomorpholine-4-carboxylate (commonly known as N-Boc-iminodiacetic anhydride) emerges as a premier solution to these challenges. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic advantages, and field-proven protocols for synthesizing advanced polyaminocarboxylate conjugates and prodrugs.
Chemical Identity and Structural Properties
Tert-butyl 2,6-dioxomorpholine-4-carboxylate is a highly reactive, symmetric cyclic anhydride protected by a tert-butyloxycarbonyl (Boc) group [1.1]. Its structural geometry is purpose-built for bioconjugation, offering a highly strained morpholine-2,6-dione core that readily undergoes nucleophilic attack.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | tert-Butyl 2,6-dioxomorpholine-4-carboxylate |
| Common Synonyms | N-Boc-iminodiacetic anhydride |
| CAS Number | 56074-21-6 |
| Molecular Formula | C9H13NO5 |
| Molar Mass | 215.20 g/mol |
| Boiling Point | 352.1 ± 35.0 °C (Predicted) |
| Density | 1.275 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | -20°C (Moisture sensitive) |
Mechanistic Role in Bioconjugation: Causality & Design
In my experience designing bioconjugation workflows, the primary failure mode is the use of asymmetric anhydrides or linear dicarboxylic acids, which inevitably lead to a mixture of regioisomers or require harsh coupling reagents. Tert-butyl 2,6-dioxomorpholine-4-carboxylate solves this through three mechanistic pillars:
-
Regioselective Symmetry: The molecule possesses structural symmetry. Nucleophilic attack by a primary amine at either carbonyl carbon yields the exact same mono-amide/mono-acid product. This eliminates the need for complex downstream chromatographic separation.
-
Catalyst-Free Acylation: The anhydride ring is highly strained. Aminolysis occurs spontaneously at room temperature, bypassing the need for coupling reagents (e.g., HATU, EDC/NHS) that can cause epimerization or side-reactions in sensitive peptide payloads[1].
-
Orthogonal Protection: The central nitrogen is protected by a bulky Boc group. This steric shield prevents tertiary amine oxidation and unwanted self-polymerization during the initial anhydride formation. Post-conjugation, the Boc group is quantitatively cleaved under acidic conditions, liberating a secondary amine for subsequent functionalization[2].
Fig 1. Mechanistic pathway of symmetric anhydride ring-opening and orthogonal deprotection.
Experimental Protocols & Workflows
The following protocols are designed as self-validating systems. By monitoring specific mass shifts and physical phase changes, researchers can verify the success of each step without relying solely on end-point assays.
Protocol A: Synthesis of N-Boc-iminodiacetic Anhydride
Causality: Dehydration of N-Boc-iminodiacetic acid requires a mild dehydrating agent to prevent the degradation of the acid-sensitive Boc group. N,N'-Dicyclohexylcarbodiimide (DCC) is optimal because its byproduct, dicyclohexylurea (DCU), is highly insoluble in cold ethereal solvents and can be easily filtered out[2].
-
Initiation: Dissolve 1.0 eq of N-Boc-iminodiacetic acid in anhydrous THF under an inert Argon atmosphere.
-
Activation: Cool the solution to 0°C using an ice bath. Add 1.05 eq of DCC dropwise as a solution in THF.
-
Propagation: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours. A white precipitate (DCU) will form, validating the dehydration process.
-
Isolation: Filter the DCU precipitate through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from dry ethyl acetate/hexanes. Store the pure anhydride at -20°C under desiccant[3].
Protocol B: Ring-Opening Aminolysis for Bioconjugation
Causality: To ensure the nucleophile is fully active, the amine payload must be free-based using a non-nucleophilic base like DIPEA, preventing premature hydrolysis of the anhydride by water or hydroxide ions.
-
Preparation: Dissolve 1.0 eq of the amine-bearing payload (drug or targeting ligand) in anhydrous DMF.
-
Free-Basing: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Conjugation: Slowly add 1.1 eq of tert-Butyl 2,6-dioxomorpholine-4-carboxylate. Stir at room temperature for 2-4 hours.
-
Validation: Monitor reaction completion via LC-MS. The target intermediate will show a characteristic mass shift of +215 Da (corresponding to the intact Boc-protected linker).
-
Workup: Quench with water. Acidify the aqueous layer to pH 3-4 using 1M HCl to protonate the newly formed free carboxylic acid, driving it into the organic phase. Extract with ethyl acetate and concentrate.
Fig 2. Step-by-step workflow for the aminolysis of N-Boc-iminodiacetic anhydride.
Data Presentation & Analytical Validation
To ensure rigorous quality control, the following analytical signatures should be used to validate the intermediates generated in the protocols above.
Table 2: Expected Analytical Signatures for Validation
| Analytical Method | Target Intermediate | Expected Signature / Readout |
|---|---|---|
| LC-MS (ESI+) | Ring-Opened Mono-amide | [M + 215 + H]⁺ (Intact Boc) |
| LC-MS (ESI+) | Deprotected Amine | [M + 115 + H]⁺ (Loss of Boc, -100 Da) |
| ¹H NMR (CDCl₃) | Intact Anhydride | Sharp singlet at ~1.45 ppm (9H, Boc t-butyl) |
| IR Spectroscopy | Intact Anhydride | Strong dual carbonyl stretch at ~1750 and 1820 cm⁻¹ |
Applications in Advanced Therapeutics
The unique topology of tert-butyl 2,6-dioxomorpholine-4-carboxylate has cemented its role in several cutting-edge therapeutic domains:
-
Polyaminocarboxylate Conjugates & Theranostics: The linker is extensively used to synthesize derivatives of EDTA, DTPA, and DOTA. By reacting the anhydride with targeting antibodies or peptides, researchers create chelating networks capable of securely binding radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) for PET imaging or targeted radionuclide therapy[1].
-
Prodrugs and Modified Insulins: As detailed in pharmaceutical patent literature, N-Boc-iminodiacetic anhydride is utilized to attach glucose-sensing moieties or PEG carriers to insulin derivatives[4]. The bifunctional nature allows the drug to be tethered via the stable amide bond, while the free carboxylic acid modulates aqueous solubility or binds to carrier proteins in the bloodstream[5].
Fig 3. Prodrug activation pathway utilizing the bifunctional linker system.
References
- Novo Nordisk A/S. "Glucose-dependent insulins." US Patent 7317000B2, Jan 8, 2008.
- Sanofi-Aventis. "Prodrugs containing an aromatic amine connected by an amido bond to a linker." WO2011012722A1, Feb 3, 2011.
-
ResearchGate. "Bile Acid-Based Polyaminocarboxylate Conjugates as Targeted Antitumor Agents." ChemInform, 2015. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 2,6-dioxomorpholine-4-carboxylate | 56074-21-6 [sigmaaldrich.com]
- 4. US7317000B2 - Glucose-dependent insulins - Google Patents [patents.google.com]
- 5. WO2011012722A1 - Prodrugs containing an aromatic amine connected by an amido bond to a linker - Google Patents [patents.google.com]
